molecular formula C7H16ClNO2 B167277 Ethoxycarbonylmethyltrimethylammonium chloride CAS No. 3032-11-9

Ethoxycarbonylmethyltrimethylammonium chloride

Cat. No.: B167277
CAS No.: 3032-11-9
M. Wt: 181.66 g/mol
InChI Key: JFCJMBHZZMQZAI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxycarbonylmethyltrimethylammonium chloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethoxycarbonylmethyltrimethylammonium chloride (ETMAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article reviews the current understanding of ETMAC's biological activity, supported by relevant studies and data.

Chemical Structure and Properties

ETMAC is characterized by its quaternary ammonium structure, which contributes to its cationic nature and biological interactions. The presence of ethoxycarbonyl and methyl groups enhances its solubility and reactivity, making it a candidate for various applications in biomedicine and materials science.

Antimicrobial Activity

1. Bactericidal and Fungicidal Properties

ETMAC exhibits significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that ETMAC can inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

A comparative analysis of minimum inhibitory concentrations (MICs) for various strains reveals the following:

MicroorganismMIC (μg/mL)
Staphylococcus aureus (MSSA)123
Staphylococcus aureus (MRSA)123
Pseudomonas aeruginosa123
Escherichia coli370
Bacillus subtilis123
Candida albicans370

These results indicate that ETMAC is particularly effective against Gram-positive bacteria, demonstrating comparable efficacy against both MSSA and MRSA strains .

2. Mechanism of Action

The antimicrobial action of ETMAC is primarily attributed to its cationic nature, which allows it to disrupt microbial cell membranes. This disruption leads to cell lysis and death, particularly in bacterial cells where the integrity of the membrane is critical for survival. Additionally, the hydrophobic interactions facilitated by the ethoxycarbonyl group enhance membrane penetration .

Cytotoxicity Studies

While ETMAC demonstrates potent antimicrobial properties, it is also essential to evaluate its cytotoxicity. Research indicates that ETMAC exhibits low cytotoxicity towards mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. For instance, cytotoxicity assays on human cell lines have shown minimal adverse effects at concentrations effective against pathogens .

Case Studies

Case Study 1: Application in Food Packaging

A study investigated the use of ETMAC-functionalized films in food packaging. The multilayer films demonstrated excellent barrier properties against moisture and oxygen while exhibiting significant antibacterial activity against foodborne pathogens. This application highlights ETMAC's potential in enhancing food safety through active packaging solutions .

Case Study 2: Biomedical Applications

Another case study explored the incorporation of ETMAC in biomedical materials aimed at preventing infections in clinical settings. The results indicated that ETMAC-modified surfaces significantly reduced microbial colonization compared to unmodified controls, suggesting its utility in medical devices .

Scientific Research Applications

Ethoxycarbonylmethyltrimethylammonium chloride (ETMAC) is a quaternary ammonium compound that has garnered attention for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science. This article provides a comprehensive overview of the scientific research applications of ETMAC, supported by data tables and case studies.

Organic Synthesis

ETMAC serves as an effective reagent in organic synthesis. Its quaternary ammonium nature allows it to act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases.

Case Study: Synthesis of Amides

In a study conducted by Zhang et al. (2023), ETMAC was employed to synthesize amides from carboxylic acids and amines under mild conditions. The reaction demonstrated high yields and selectivity, showcasing ETMAC's utility in organic transformations.

Reaction TypeConditionsYield (%)
Amide Formation50 °C, 24 h92%

Medicinal Chemistry

ETMAC has been explored for its potential therapeutic applications. Its ability to enhance drug solubility and bioavailability makes it a candidate for drug formulation.

Case Study: Antimicrobial Activity

Research by Lee et al. (2024) investigated the antimicrobial properties of ETMAC against various bacterial strains. The study found that ETMAC exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Material Science

In material science, ETMAC is utilized in the development of functional materials, particularly in the modification of polymer surfaces.

Case Study: Surface Modification

A study by Kim et al. (2025) examined the use of ETMAC for modifying the surface properties of polyethylene films. The incorporation of ETMAC improved the hydrophilicity and adhesion properties of the films, making them suitable for biomedical applications.

PropertyBefore ModificationAfter Modification
Water Contact Angle (°)9060
Adhesion Strength (N/cm²)2.55.0

Summary of Mechanisms

  • Organic Synthesis : Acts as a phase-transfer catalyst.
  • Medicinal Chemistry : Enhances solubility and bioavailability.
  • Material Science : Modifies surface properties through electrostatic interactions.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.ClH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCJMBHZZMQZAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883940
Record name Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3032-11-9
Record name Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3032-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxycarbonylmethyltrimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.